Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrofuran derivative with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the methoxy group.
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure with an additional methyl group.
Uniqueness
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both methoxy and ester functional groups.
Biological Activity
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anticancer properties.
Antioxidant Activity
Antioxidant activity is critical in preventing oxidative stress-related diseases. Studies have shown that various compounds with similar structures exhibit significant antioxidant properties.
Research Findings
A study utilizing different extraction methods reported that compounds similar to this compound demonstrated varying degrees of antioxidant activity when tested using DPPH and ABTS assays. The results indicated that the antioxidant activity is influenced by the extraction method and conditions used .
Extraction Method | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
Soxhlet | 28.08 | 2402.95 |
Hydrodistillation | 25.32 | Higher values observed |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies.
Case Studies
Research has highlighted that compounds with dioxaspiro structures exhibit notable antimicrobial activities against a range of pathogens. For instance, a series of tests indicated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Salmonella typhimurium | 100 µg/mL |
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties.
The compound is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-11-6-5-13-4-3-9(6)7(14-9)8(10)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
YJQIKEXYTHABDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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